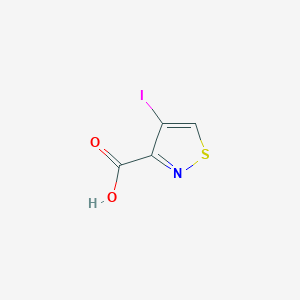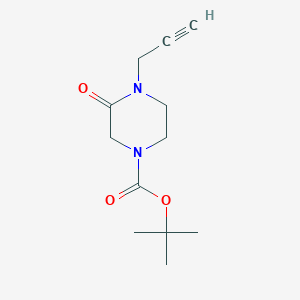
L-N-甲酰半胱氨酸
描述
“Cysteine, N-formyl-, L-” is a variant of the amino acid cysteine. It is a sulfur-containing amino acid that plays an important role in the folding of proteins, has a high redox activity in cellular metabolism, is a catalytic residue for a variety of enzymes, and is a sulfur donor compound that is required for the synthesis of Fe/S clusters, biotin, coenzyme A, and thiamine .
Synthesis Analysis
The synthesis of “Cysteine, N-formyl-, L-” involves complex biochemical processes. For instance, thiol molecules like Cys-containing dipeptides were derivatized by using monobromobimane (thiol-specific alkylating reagent) and detected as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .
Molecular Structure Analysis
The molecular structure of “Cysteine, N-formyl-, L-” is complex and involves various chemical reactions. For instance, N-terminal cysteines are known to conjugate with aldehydes to give thiazolidines .
科学研究应用
生物生产与生物合成
L-半胱氨酸是一种蛋白氨基酸,在各种行业中都有广泛的应用 . 由于从动物毛发和羽毛中提取 L-半胱氨酸存在安全和环境问题,发酵生产 L-半胱氨酸提供了一种使用可再生原料的更有吸引力的替代方法 . 总结了提高微生物生产宿主(如菠萝花叶菌、谷氨酸棒状杆菌、假单胞菌属和 大肠杆菌)的策略 . 反馈抑制不敏感的 L-丝氨酸 O-乙酰基转移酶的过表达和通过去除 L-半胱氨酸脱硫酶来减弱 L-半胱氨酸的降解是至关重要的调整 .
代谢工程
在代谢工程策略中,L-半胱氨酸外排蛋白的过表达对于克服由细胞内积累的 L-半胱氨酸引起的毒性至关重要 . 最近的一项研究构建了重组大肠杆菌,该菌通过将系统代谢工程与模块化平衡策略相结合,通过修改 L-半胱氨酸的生物合成途径,协同表达碳和硫模块,以高效合成 L-半胱氨酸 .
工业应用
L-半胱氨酸在食品、化妆品、制药和动物饲料的生产中具有广泛的工业应用 . 蛋白质的化学水解是工业生产 L-半胱氨酸的传统方法,这些蛋白质通常从动物毛发的角蛋白(如羽毛、猪毛等)中提取 .
环境影响
生产 L-半胱氨酸的传统方法不仅消耗大量的盐酸,而且还会造成难闻的气味和废水处理问题,对环境产生重大影响 . 为了避免这种方法的环境危害,科学家已经探索了生物技术方法来合成 L-半胱氨酸作为化学水解的替代方法 .
药物应用
L-半胱氨酸在蛋白质折叠中起着重要作用,在细胞代谢中具有很高的氧化还原活性,是多种酶的催化残基,并且是合成 Fe/S 簇、生物素、辅酶 A 和硫胺素所需的硫供体化合物 .
化妆品应用
N-琥珀酰-S-法尼基-L-半胱氨酸 (SFC) 是一种新型抗炎小分子,是第一个显示出可临床改善外观和衰老迹象的法尼基-半胱氨酸 IPC,同时还具有改善炎症性皮肤病的潜力 .
安全和危害
未来方向
作用机制
Target of Action
“Cysteine, N-formyl-, L-” is a derivative of the amino acid cysteine. It is known to be effective in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells .
Mode of Action
“Cysteine, N-formyl-, L-” interacts with its targets, primarily the ribosomes in cells, to initiate protein synthesis. The compound enters the ribosome as N-formylmethionyl tRNA, which is a crucial step in the initiation of protein synthesis .
Biochemical Pathways
“Cysteine, N-formyl-, L-” affects the protein synthesis pathway. The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .
Pharmacokinetics
It is known that the volume of distribution of similar compounds ranges from 033 to 047 L/kg and protein binding is significant, reaching approximately 50% 4 hours after the dose .
Result of Action
The primary result of the action of “Cysteine, N-formyl-, L-” is the initiation of protein synthesis. This is a crucial process for the growth and development of cells, as proteins are the building blocks of cells and are involved in almost all cellular functions .
生化分析
Biochemical Properties
Cysteine, N-formyl-, L- participates in several biochemical reactions, primarily due to its thiol group, which can form disulfide bonds and undergo redox reactions. This compound interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress . Additionally, Cysteine, N-formyl-, L- can interact with metalloproteins, influencing their catalytic activity and stability . These interactions are essential for maintaining cellular redox balance and supporting various metabolic processes.
Cellular Effects
Cysteine, N-formyl-, L- exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Cysteine, N-formyl-, L- can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . This activation helps protect cells from oxidative damage and supports cellular homeostasis. Moreover, Cysteine, N-formyl-, L- can affect mitochondrial function by modulating the production of reactive oxygen species (ROS) and enhancing ATP synthesis .
Molecular Mechanism
The molecular mechanism of Cysteine, N-formyl-, L- involves its interaction with various biomolecules, leading to enzyme activation or inhibition and changes in gene expression. This compound can bind to cysteine residues in proteins, forming disulfide bonds that alter protein structure and function . Additionally, Cysteine, N-formyl-, L- can act as a substrate for enzymes such as cysteine dioxygenase, which converts it into cysteine sulfinic acid . These interactions play a crucial role in regulating cellular redox status and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cysteine, N-formyl-, L- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to Cysteine, N-formyl-, L- has been observed to enhance cellular antioxidant capacity and reduce oxidative stress . These temporal effects are essential for understanding the compound’s potential therapeutic applications and optimizing its use in research.
Dosage Effects in Animal Models
The effects of Cysteine, N-formyl-, L- vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant defenses and improve metabolic function . At high doses, Cysteine, N-formyl-, L- may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular homeostasis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential adverse effects.
Metabolic Pathways
Cysteine, N-formyl-, L- is involved in several metabolic pathways, including the synthesis of glutathione and taurine . It interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, which play critical roles in these pathways . Additionally, Cysteine, N-formyl-, L- can influence metabolic flux by modulating the levels of key metabolites, such as cysteine and cystine . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Cysteine, N-formyl-, L- is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the cystine/glutamate antiporter . Once inside the cell, Cysteine, N-formyl-, L- can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
Cysteine, N-formyl-, L- exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to different cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of Cysteine, N-formyl-, L- is essential for its role in regulating cellular redox status and supporting various metabolic processes.
属性
IUPAC Name |
(2R)-2-formamido-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-2-5-3(1-9)4(7)8/h2-3,9H,1H2,(H,5,6)(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGVRUVUKGUTRL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173209 | |
| Record name | Cysteine, N-formyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19538-78-4 | |
| Record name | N-Formyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19538-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine, N-formyl-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019538784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine, N-formyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-formamido-3-sulfanylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1653703.png)

![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1653705.png)
![tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate](/img/structure/B1653710.png)
![2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653711.png)

![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1653713.png)

![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1653716.png)


![4-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B1653722.png)


